

A Comprehensive Technical Guide to Propylguanidine: Molecular Weight, Structural Analysis, and Synthesis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Propylguanidine*

CAS No.: 462-25-9

Cat. No.: B1199440

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This guide provides an in-depth analysis of **propylguanidine**, a mono-substituted derivative of guanidine. It is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's fundamental chemical properties. We will explore its molecular weight, deconstruct its structural formula to understand the interplay between its alkyl and functional groups, and present a representative synthetic protocol grounded in established chemical principles.

Core Physicochemical Properties of Propylguanidine

Propylguanidine is an organic compound featuring a propyl group attached to the nitrogen framework of a guanidine core. This structure imparts specific chemical characteristics, primarily driven by the highly basic nature of the guanidine moiety. The fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₄ H ₁₁ N ₃	PubChem[1]
Molecular Weight	101.15 g/mol	PubChem[1], Molbase[2]
IUPAC Name	N-propylguanidine	PubChem[1]
CAS Number	462-25-9	PubChem[1]

Molecular Weight Calculation

The molecular weight of 101.15 g/mol is derived from its molecular formula, C₄H₁₁N₃, based on the standard atomic weights of its constituent elements:

- Carbon (C): 4 atoms × 12.011 u = 48.044 u
- Hydrogen (H): 11 atoms × 1.008 u = 11.088 u
- Nitrogen (N): 3 atoms × 14.007 u = 42.021 u
- Total Molecular Weight: 48.044 + 11.088 + 42.021 = 101.153 u

Structural Formula and Functional Group Analysis

The structure and properties of **propylguanidine** are best understood by examining its two primary components: the n-propyl substituent and the guanidine functional group.

The Guanidine Functional Core

Guanidine (HNC(NH₂)₂) is one of the strongest organic bases in aqueous solution.[3][4] Its exceptional basicity (pK_a of the conjugate acid is ~13.6) is not due to a simple amine nitrogen but arises from the remarkable resonance stabilization of its protonated form, the guanidinium cation.[4] Upon protonation, the positive charge is delocalized across all three nitrogen atoms and the central carbon, creating a highly stable, planar, and symmetrical cation. This delocalization means that the neutral guanidine readily accepts a proton to achieve this highly stabilized state. This characteristic is central to the function of guanidine-containing molecules in biological systems, such as the side chain of the amino acid arginine, which is protonated at

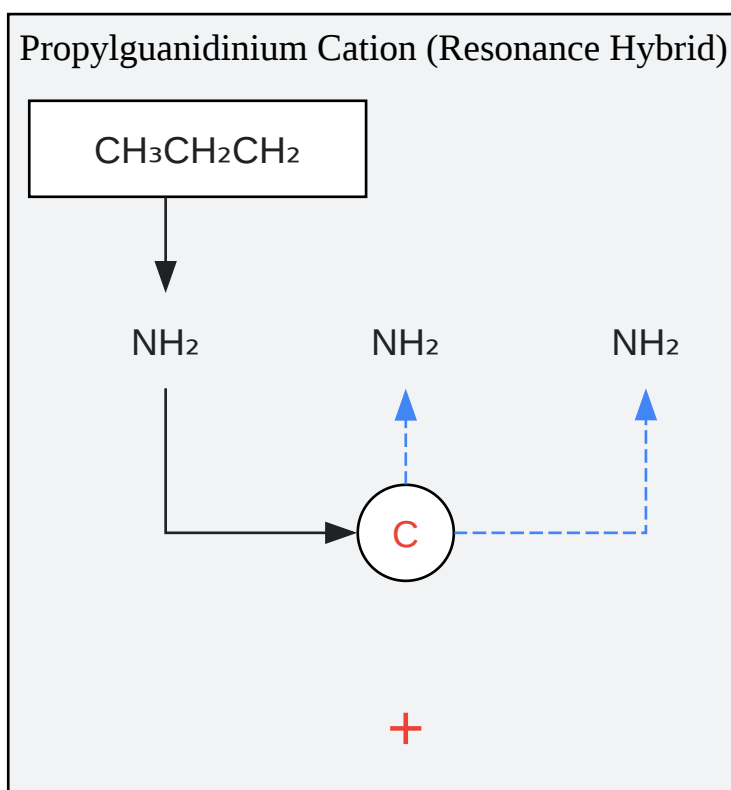
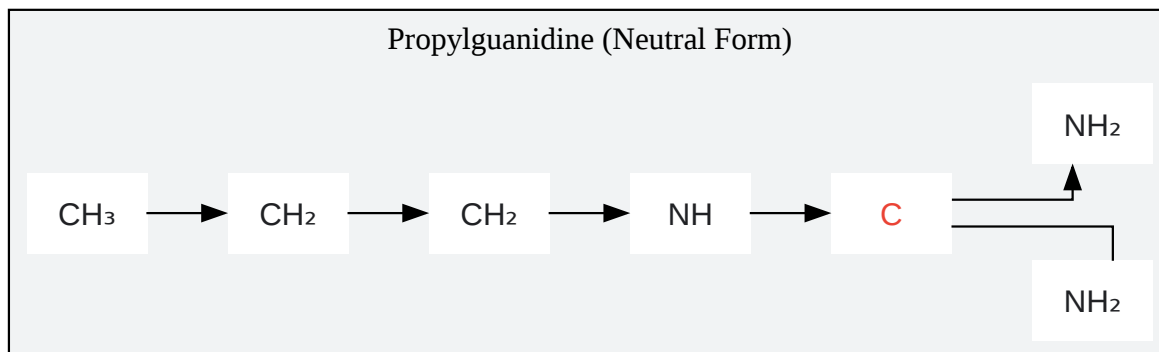
physiological pH and plays a key role in protein structure and enzyme catalysis through electrostatic interactions and hydrogen bonding.^{[3][5]}

The N-Propyl Substituent

The n-propyl group ($\text{CH}_3\text{-CH}_2\text{-CH}_2\text{-}$) is a simple, non-polar alkyl chain. Its attachment to one of the guanidine nitrogens slightly modifies the electronic properties of the core but does not diminish its fundamental high basicity. The primary contribution of the propyl group is to increase the molecule's lipophilicity compared to the parent guanidine molecule.

Visualizing the Propylguanidine Structure and its Cation

The structure of neutral **propylguanidine** and the critical resonance stabilization of its protonated form, the propylguanidinium cation, are illustrated below.



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Figure 2: Resonance stabilization in the propylguanidinium cation.

Representative Synthetic Protocol: Synthesis of Propylguanidine Nitrate

The synthesis of mono-substituted guanidines can be reliably achieved through the condensation of an amine salt with a cyanamide derivative, such as dicyandiamide. This

method is advantageous due to the accessibility of the starting materials and the straightforward nature of the reaction. The following protocol describes the synthesis of **propylguanidine** nitrate. [6]

Causality and Experimental Choices

- **Choice of Amine Salt:** Propylamine is used as its nitrate salt. Using the salt ensures that the amine is not lost due to volatility and provides the counter-ion for the final product in a one-pot synthesis.
- **Choice of Cyanamide Source:** Dicyandiamide is a stable, commercially available, and safe alternative to the more hazardous cyanamide. It serves as the precursor to the guanidinylation agent.
- **Reaction Principle:** The reaction proceeds via the nucleophilic attack of the primary amine (propylamine) onto one of the electrophilic carbon atoms of dicyandiamide. This is followed by an internal rearrangement and elimination of ammonia to form the substituted guanidine.

Step-by-Step Methodology

Step 1: Preparation of Propylamine Nitrate

- In a 250 mL beaker placed in an ice-water bath, add 59.1 g (1.0 mole) of n-propylamine.
- Slowly and with constant stirring, add 63.0 g (1.0 mole) of concentrated nitric acid (70%).
Caution: The reaction is exothermic. Maintain the temperature below 30°C.
- Once the addition is complete, the resulting solution of propylamine nitrate is used directly in the next step.

Step 2: Condensation with Dicyandiamide

- To the aqueous solution of propylamine nitrate, add 42.0 g (0.5 mole) of dicyandiamide.
- Transfer the mixture to a 500 mL round-bottom flask equipped with a reflux condenser.
- Heat the mixture to reflux gently using a heating mantle. The reaction will evolve ammonia, which should be vented into a fume hood.

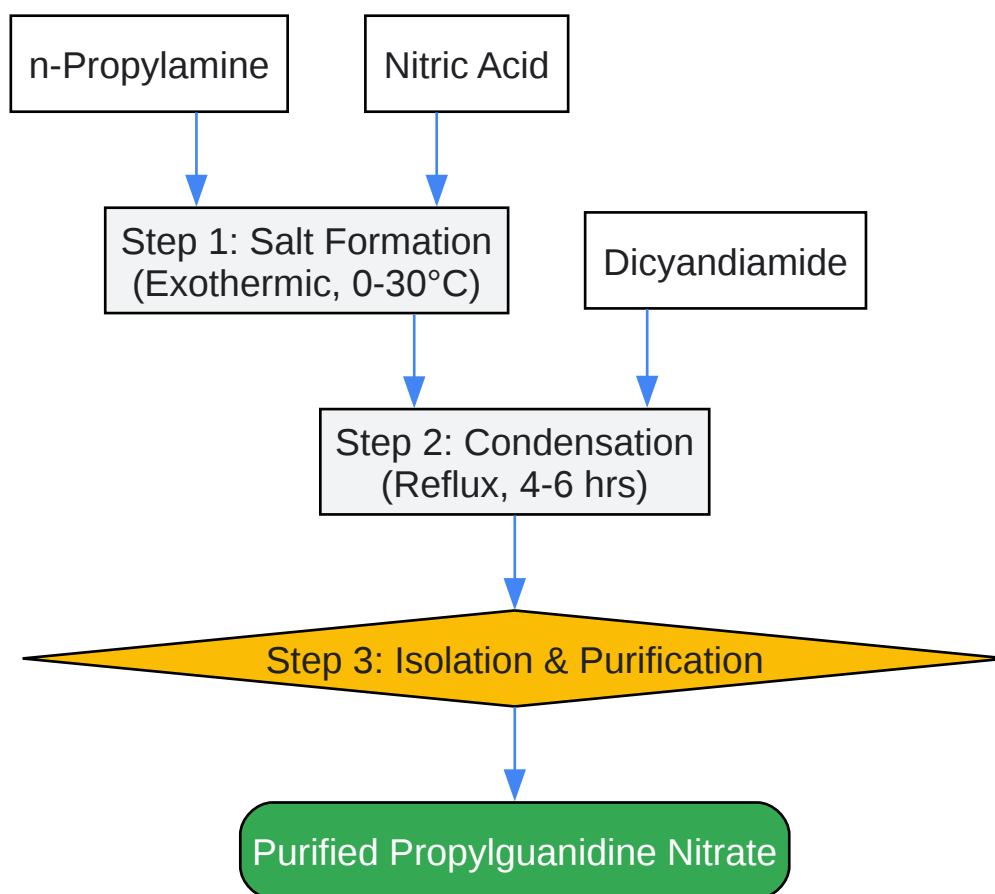
- Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by the cessation of ammonia evolution.

Step 3: Isolation and Purification of **Propylguanidine** Nitrate

- After the reflux period, allow the reaction mixture to cool to room temperature.
- Further cool the flask in an ice bath for 1-2 hours to induce crystallization of the product.
- Collect the crude **propylguanidine** nitrate crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials and byproducts.
- For further purification, recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture.
- Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

Synthesis Workflow Diagram

The overall process from starting materials to the purified product is visualized below.



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Figure 3: Workflow for the synthesis of **Propylguanidine Nitrate**.

Conclusion

Propylguanidine is a molecule defined by its structural duality: a non-polar propyl chain and a highly polar, strongly basic guanidine functional group. Its molecular weight is precisely 101.15 g/mol. The chemical behavior of **propylguanidine** is dominated by the guanidine core's ability to form a resonance-stabilized guanidinium cation, making it a strong organic base. This fundamental understanding of its structure and properties, coupled with established synthetic routes, provides a solid foundation for its application in chemical research and drug development, where the guanidinium moiety is often employed as a key pharmacophore for interacting with biological targets.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Propylguanidine: Molecular Weight, Structural Analysis, and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199440/docs#a-comprehensive-technical-guide-to-propylguanidine-molecular-weight-structural-analysis-and-synthesis>]

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